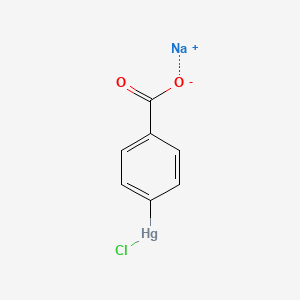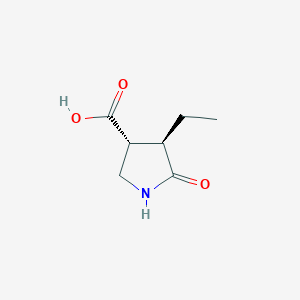
Benzoic acid, 2-(((3-(3,4-dimethylphenyl)tricyclo(3.3.1.1(sup 3,7))dec-1-yl)carbonyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is a complex organic compound featuring an adamantane core, a dimethylphenyl group, and a benzoic acid moiety. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by rearrangement reactions of tricyclodecane derivatives.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation, where the adamantane core is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Linkage: The adamantane derivative is then reacted with 2-aminobenzoic acid to form the amide bond, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the dimethylphenyl group.
Applications De Recherche Scientifique
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Due to its structural similarity to other biologically active adamantane derivatives, it is studied for potential antiviral, anticancer, and neuroprotective properties.
Catalyst Development: The unique structure of the adamantane core makes it a candidate for developing new catalysts in organic synthesis.
Nanomaterials: Adamantane derivatives are explored for their use in creating novel nanomaterials with unique electronic and mechanical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The dimethylphenyl and benzoic acid groups can further interact with specific molecular targets, influencing pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness: 2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is unique due to the specific combination of the adamantane core with the dimethylphenyl and benzoic acid groups. This combination may confer distinct biological activities and chemical reactivity compared to other adamantane derivatives.
Propriétés
Numéro CAS |
50741-83-8 |
|---|---|
Formule moléculaire |
C26H29NO3 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H29NO3/c1-16-7-8-20(9-17(16)2)25-11-18-10-19(12-25)14-26(13-18,15-25)24(30)27-22-6-4-3-5-21(22)23(28)29/h3-9,18-19H,10-15H2,1-2H3,(H,27,30)(H,28,29) |
Clé InChI |
DTADCQZFUVPRNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)






